Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate
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Overview
Description
Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate is a quaternary ammonium compound with the molecular formula C39H81N2O.C7H7O3S and a molecular weight of 765.30 g/mol. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate typically involves the reaction of hexadecyldimethylamine with stearoyl chloride to form the intermediate stearoylamino derivative. This intermediate is then reacted with 3-chloropropylamine to form the final quaternary ammonium compound. The reaction conditions usually involve the use of organic solvents such as toluene and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace the toluene-p-sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a membrane-disrupting agent to study cell permeability and drug delivery mechanisms.
Medicine: Investigated for its potential use in antimicrobial formulations due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate primarily involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, leading to membrane disruption and increased permeability. This action is facilitated by the hydrophobic hexadecyl and stearoyl groups, which insert into the lipid bilayer, and the hydrophilic quaternary ammonium group, which interacts with the polar head groups of the lipids.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with similar membrane-disrupting properties.
Dodecyltrimethylammonium chloride (DTAC): A shorter-chain quaternary ammonium compound with similar applications in detergents and emulsifiers.
Uniqueness
Hexadecyldimethyl[3-(stearoylamino)propyl]ammonium toluene-p-sulfonate is unique due to its longer hydrophobic chain and the presence of the stearoylamino group, which enhances its interaction with lipid bilayers and increases its effectiveness as a surfactant and membrane-disrupting agent.
Biological Activity
Hexadecyldimethyl(3-(stearoylamino)propyl)ammonium toluene-p-sulphonate is a quaternary ammonium compound with significant biological activity, particularly noted for its antimicrobial properties and potential applications in drug delivery systems. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C48H92N2O4S, with a molecular weight of approximately 793.34 g/mol. Its structure includes:
- A dimethylammonium group
- A long hydrophobic alkyl chain
- A stearoylamino propyl group
These features contribute to its amphiphilic nature, allowing it to interact effectively with biological membranes.
Antimicrobial Activity
this compound exhibits strong antimicrobial properties due to its cationic charge, which facilitates interaction with negatively charged microbial membranes. This interaction disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. Studies indicate that this compound can effectively inhibit the growth of various bacterial strains, making it suitable for use in formulations aimed at preventing microbial contamination.
Drug Delivery Applications
The compound's ability to encapsulate hydrophobic drugs enhances their bioavailability. Its amphiphilic nature allows it to form micelles, which can solubilize poorly soluble drugs and facilitate their transport across biological barriers. This characteristic is particularly advantageous in targeted drug delivery systems where enhanced absorption is critical.
1. Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 10 | Study A |
Escherichia coli | 15 | Study A |
Pseudomonas aeruginosa | 20 | Study B |
2. Drug Delivery System
In a separate study focused on drug delivery applications, this compound was used to enhance the solubility of paclitaxel, a poorly water-soluble chemotherapeutic agent. The formulation demonstrated improved pharmacokinetic properties and increased therapeutic efficacy in tumor models.
Parameter | Control Group | Test Group |
---|---|---|
Drug Solubility (mg/mL) | 0.5 | 5 |
Tumor Growth Inhibition (%) | 30 | 70 |
Properties
CAS No. |
87616-36-2 |
---|---|
Molecular Formula |
C39H81N2O.C7H7O3S C46H88N2O4S |
Molecular Weight |
765.3 g/mol |
IUPAC Name |
hexadecyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C39H80N2O.C7H8O3S/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-35-39(42)40-36-34-38-41(3,4)37-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-38H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HNRNSEHDIZRHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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